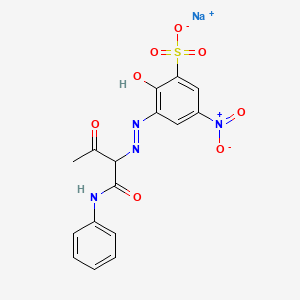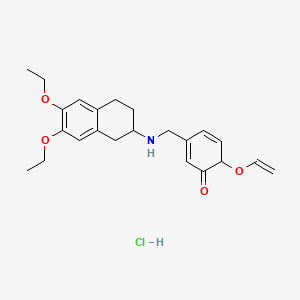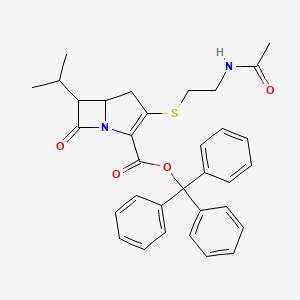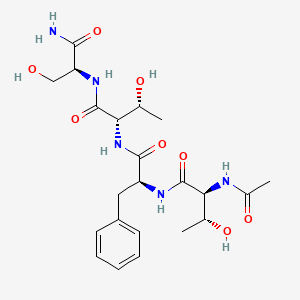![molecular formula C8H10Si B14457380 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene CAS No. 67754-92-1](/img/structure/B14457380.png)
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene, also known as silabarrelene, is a silicon-containing bicyclic compound. It is structurally related to barrelene, a bicyclic organic compound with the chemical formula C8H8. The inclusion of a silicon atom in place of one of the carbon atoms in the ring structure imparts unique chemical properties to this compound .
Preparation Methods
The synthesis of 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene can be achieved through several methods. One notable method involves the sensitized photolysis of 1-methyl-1-silabicyclo[2.2.2]octatriene. This process quantitatively yields silasemibullvalene, a related silicon-containing compound . The reaction conditions typically involve the use of a photosensitizer and controlled irradiation to facilitate the photolysis .
Chemical Reactions Analysis
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized to form silasemibullvalene under sensitized photolysis conditions . Common reagents used in these reactions include hydrogen gas, bromine, and boron trifluoride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene has several scientific research applications. In chemistry, it is used as a model compound to study the effects of silicon substitution in organic molecules . The compound’s unique structure and reactivity make it a valuable tool for investigating reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene involves its ability to undergo various chemical transformations. The silicon atom in the compound’s structure plays a crucial role in its reactivity, influencing the compound’s electronic properties and stability . The molecular targets and pathways involved in these transformations are subjects of ongoing research.
Comparison with Similar Compounds
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene can be compared to other similar compounds, such as barrelene and silasemibullvalene. Barrelene, with the chemical formula C8H8, is a related bicyclic compound without silicon substitution . Silasemibullvalene, on the other hand, is a silicon-containing compound derived from this compound through photolysis . The presence of silicon in this compound imparts unique chemical properties, distinguishing it from its carbon-based analogs.
Properties
CAS No. |
67754-92-1 |
|---|---|
Molecular Formula |
C8H10Si |
Molecular Weight |
134.25 g/mol |
IUPAC Name |
1-methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene |
InChI |
InChI=1S/C8H10Si/c1-9-5-2-8(3-6-9)4-7-9/h2-8H,1H3 |
InChI Key |
WCMFVROYSCNVCW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]12C=CC(C=C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)



![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)



